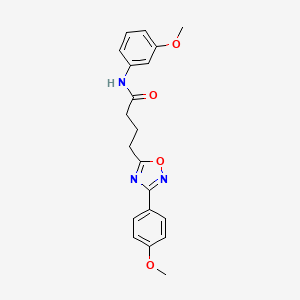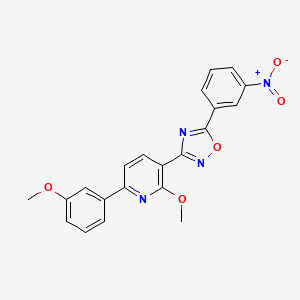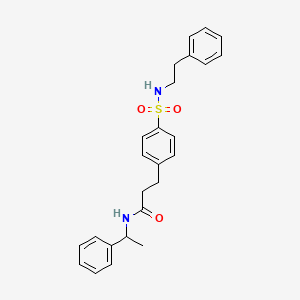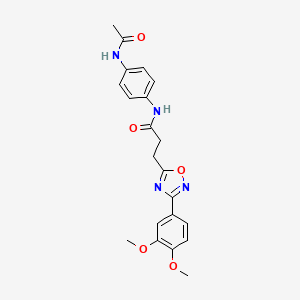
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide” is a complex organic compound that contains a quinoline moiety, a thiophene moiety, and a carboxamide group . Quinoline is an aromatic nitrogen-containing heterocyclic compound and is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline and thiophene moieties are both aromatic systems, which contribute to the stability of the molecule .
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves the inhibition of various enzymes and pathways that are involved in the inflammatory response and oxidative stress. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation and tissue damage seen in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are responsible for the oxidative stress seen in various diseases. Additionally, it has been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the significant advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide in lab experiments is its ability to inhibit various enzymes and pathways involved in the inflammatory response and oxidative stress. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various enzymes and pathways. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion
In conclusion, this compound is a promising compound that has various applications in scientific research. Its ability to inhibit various enzymes and pathways involved in the inflammatory response and oxidative stress makes it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves the reaction of 2-hydroxy-3-formylquinoline and thiophene-2-carboxylic acid with phenylmagnesium bromide. This reaction leads to the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicine, where it has been found to possess various pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20-16(13-15-7-4-5-10-18(15)22-20)14-23(17-8-2-1-3-9-17)21(25)19-11-6-12-26-19/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJVPJKURCGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)

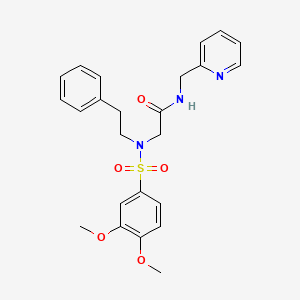

![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
